Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate
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Overview
Description
Methyl spiro[azetidine-3,3’-bicyclo[310]hexane]-2-carboxylate is a unique compound characterized by its spiro-fused bicyclic structureThe molecular formula of this compound is C₁₀H₁₅NO₂, and it has a molecular weight of 181.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate typically involves a three-component organocatalytic reaction. This reaction includes the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes . The azomethine ylides are generated in situ via the condensation of aromatic compounds such as isatins and acenaphthenequinone with benzylamines . The reaction conditions often involve the use of bifunctional squaramide-based organocatalysts, which facilitate the formation of the desired spiro-fused cycloadducts with high diastereoselectivity and yields up to 91% .
Industrial Production Methods
While specific industrial production methods for Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of azetidine derivatives .
Scientific Research Applications
Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate involves its interaction with cellular components. In biological systems, it has been observed to disrupt the actin cytoskeleton, leading to apoptosis in cancer cells . The compound targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds share a similar spiro-fused bicyclic structure and have shown potential as antitumor agents.
CHF₂-substituted 3-azabicyclo[3.1.0]hexanes: These compounds are synthesized via photochemical decomposition and exhibit diverse biological activities.
Uniqueness
Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula: C10H15NO2 with a molecular weight of approximately 181.23 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Synthesis Methods
The synthesis of spirocyclic compounds, including this compound, typically involves several methods such as:
- Cycloaddition Reactions : Utilizing [3 + 2] cycloaddition strategies to form the core structure.
- Ring Contraction Techniques : Methods that allow for the formation of spirocyclic structures through ring contraction processes.
Recent studies have highlighted various synthetic routes that yield high enantioselectivity and yield, making these compounds suitable for further biological evaluation .
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of certain pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Activity
This compound has shown promise in cancer research. Preliminary studies indicate that it may act as a fatty acid synthase (FASN) inhibitor, which is crucial in cancer metabolism . The inhibition of FASN can lead to decreased tumor growth and improved sensitivity to chemotherapy drugs.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Disk diffusion method against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus.
-
Anticancer Mechanism Investigation :
- Objective : To investigate the effect of the compound on cancer cell lines.
- Method : MTT assay to assess cell viability in the presence of varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed in breast cancer cell lines, indicating potential anticancer properties.
Data Table: Biological Activity Summary
Biological Activity | Methodology | Results |
---|---|---|
Antimicrobial | Disk diffusion assay | Inhibition against E. coli and S. aureus |
Anticancer | MTT assay | Dose-dependent cytotoxicity in cancer cells |
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)8-10(5-11-8)3-6-2-7(6)4-10/h6-8,11H,2-5H2,1H3 |
InChI Key |
IOBJQYWNKDFCPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CC3CC3C2)CN1 |
Origin of Product |
United States |
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